3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Overview
Description
3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a nitro group, a trifluoromethyl group, and a carboxamide group.
Preparation Methods
The synthesis of 3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
Industrial production methods for such compounds may involve large-scale nitration and trifluoromethylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a non-steroidal anti-androgen, which can be used in the treatment of prostate cancer.
Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: Due to its unique chemical structure, it is also investigated for use in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with androgen receptors. It acts as an antagonist, preventing the activation of these receptors by endogenous androgens. This inhibition can lead to reduced growth of androgen-dependent prostate cancer cells . The molecular targets include the ligand-binding domain of the androgen receptor, where the compound disrupts the normal binding and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide include:
Flutamide: Another non-steroidal anti-androgen with a similar trifluoromethyl and nitro group substitution pattern.
Bicalutamide: A more potent anti-androgen with a different substitution pattern but similar mechanism of action.
Cyproterone Acetate: A steroidal anti-androgen with a different core structure but similar therapeutic use.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzofuran core, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c1-9-11-4-2-3-5-14(11)26-15(9)16(23)21-13-7-6-10(22(24)25)8-12(13)17(18,19)20/h2-8H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLPBACPZTCQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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